N'-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide
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Overview
Description
N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a diphenylmethylene group and a phenylsulfanyl group attached to an acetohydrazide backbone
Mechanism of Action
Target of Action
The primary target of N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide is hypochlorite . Hypochlorite is a powerful oxidizing agent that plays a crucial role in various biological and chemical processes.
Mode of Action
The compound interacts with its target through a unique signaling mechanism. This mechanism is based on the modulation of the unique rotation of the N–N single bond in the acetohydrazide group . This interaction results in the development of a fluorescent probe for hypochlorite .
Biochemical Pathways
The modulation of the unique rotation of the n–n single bond in the acetohydrazide group suggests that it may influence pathways involvingN–N bond rotations .
Result of Action
The interaction of N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide with hypochlorite results in the development of a fluorescent probe . This probe can be used to detect the presence of hypochlorite, providing valuable information about the biological or chemical system under study .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide typically involves the reaction of diphenylmethanone with 2-(phenylsulfanyl)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While detailed industrial production methods for N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The industrial process also emphasizes safety and environmental considerations, such as the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted acetohydrazides, depending on the nucleophile used.
Scientific Research Applications
N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(diphenylmethylene)glycine tert-butyl ester: Similar in structure but with a glycine backbone.
N-acylsulfonamide derivatives: Structurally related compounds with sulfonamide groups.
N-sulfonyl amidine polypeptides: Polypeptides with similar functional groups.
Uniqueness
N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide is unique due to its combination of a diphenylmethylene group and a phenylsulfanyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c24-20(16-25-19-14-8-3-9-15-19)22-23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGXSWYBFWYHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CSC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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